molecular formula C61H104O22 B3025740 Oasomycin B CAS No. 143452-11-3

Oasomycin B

Cat. No. B3025740
M. Wt: 1189.5 g/mol
InChI Key: QDNMAZUKNSYLDM-OHNVWHHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oasomycin B is a bacterial metabolite that has been found in Streptomyces baldacii and has antiprotozoal activity . It is a member of the desertomycin family of 42-membered macrocyclic lactones with broad-spectrum activity against Gram-positive and Gram-negative bacteria, yeasts, and fungi . The oasomycins were first isolated by Zeeck and colleagues at the University of Gottingen, Germany in 1992 .


Synthesis Analysis

The total synthesis of Oasomycin B was achieved by Evans et al. using several aldol reactions . Their methods and retroanalysis ensured that the synthesis is very convergent . A detailed analysis of the fermentation time-course of the producing organism, pH-static fermentations, and in vitro conversions of the oasomycins result in a complete picture of the biosynthetic relationships of the desertomycin family .


Molecular Structure Analysis

The molecular structure of Oasomycin B is complex and is constructed using several aldol reactions . The structure is a 42-membered macrolide . The molecular weight of Oasomycin B is 1189.481 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Oasomycin B include several aldol reactions . Using a Horner-Wadsworth-Emmons (HWE) reaction, they built the diene starting material, and were ready to hydrogenate the less-substituted alkene (the trans -4-olefin) .


Physical And Chemical Properties Analysis

Oasomycin B has a molecular weight of 1189.481 and a chemical formula of C61H104O22 . It is soluble in methanol or DMSO .

Scientific Research Applications

Synthesis and Structural Analysis

  • Oasomycin B, as part of the desertomycin family of macrolide natural products, was isolated in 1993 from Streptoverticillium baldacii. Extensive research has gone into the synthesis and structural analysis of Oasomycin A and its family members, including the use of NMR spectroscopy for stereochemical assignments and the development of synthetic methodologies. The synthesis of these compounds confirms their complex molecular structure and establishes a foundation for further biochemical studies (Evans et al., 2007).

Biochemical Properties and Mechanisms

  • Oasomycin B is known for its role in inhibiting de novo cholesterol biosynthesis. The identification of its biochemical properties came from the screening of secondary metabolites produced by Streptoverticillium baldacii. The studies conducted on Oasomycin A and B have led to insights into their impact on cellular metabolic processes, particularly in the context of cholesterol biosynthesis (Grabley et al., 1993).

Development of Databases for Stereochemical Assignment

  • The development of universal NMR databases has been partially driven by research on natural products like Oasomycin B. This has led to advancements in methods for determining the stereochemical assignment of acyclic compounds, which is crucial for understanding the biological activity and potential applications of these compounds (Lee et al., 1999).

properties

IUPAC Name

8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[1-(5-oxooxolan-2-yl)ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52-,54?,55?,56?,57-,58+,59+,61+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNMAZUKNSYLDM-OHNVWHHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H104O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oasomycin B

Citations

For This Compound
31
Citations
Y Kobayashi, CH Tan, Y Kishi - Journal of the American Chemical …, 2001 - ACS Publications
… ester 6b derived from 6a derived from natural oasomycin B. … , 7a, and 8a were obtained from oasomycin B in three steps, ie: (… ester 6b derived from 6a derived from natural oasomycin B. …
Number of citations: 99 pubs.acs.org
G Kretzschmar, M Krause, L Radics - Tetrahedron, 1997 - Elsevier
… Yield: 69 mg (82%); FAB-MS: m/e = 1200.5 [M+H]+, 1222.5 [M+Na]+, C,,H, ,30,8N3 = 1200.6 Preparation of 9B: 500 mg (0.42 mmol) oasomycin B and 4 ml ethylenediamine were stirred …
Number of citations: 5 www.sciencedirect.com
J Lee, Y Kobayashi, K Tezuka, Y Kishi - Organic Letters, 1999 - ACS Publications
… C.10 portion of oasomycin B and each diastereomer was … oasomycin B match only with those of 1e, 5 indicating that the relative stereochemistry at C.6, C.7, C.8, and C.9 of oasomycin B …
Number of citations: 86 pubs.acs.org
S Grabley, G Kretzschmar, M Mayer… - Liebigs Annalen der …, 1993 - Wiley Online Library
… The 48-h fermentation yielded 16.0 g (80 mgll) of oasomycin B and about 1 g (5 mgll) of oasomycin C. From the 240 h fermentation about 19.0 g (95 mgll) of oasomycin A and 4 g (20 …
M Mayer, R Thiericke - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… in the biosynthetic sequence, undergoes an oxidative deamination leading to oasomycin F, 9, which is converted via lactonization of the side chain into the main product oasomycin B. 5…
Number of citations: 25 pubs.rsc.org
Y Kobayashi, CH Tan, Y Kishi - Angewandte Chemie, 2000 - Wiley Online Library
… Difference between the chemical shifts of the carbon atoms of oasomycin B and those of each of … Difference between the chemical shifts of the carbon atoms of oasomycin B and those of …
Number of citations: 50 onlinelibrary.wiley.com
M Zerlin, R Thiericke - The Journal of Organic Chemistry, 1994 - ACS Publications
… On the basis of our biosynthetic studies on oasomycin B (1), which are obviously representative of the marginolactones, the origin of the side chains is derived from the amino acid …
Number of citations: 18 pubs.acs.org
M Zerlin, R Thiericke, P Henne, A Zeeck - Natural Product Letters, 1997 - Taylor & Francis
Manipulation of the secondary metabolite pattern was studied by feeding various amino acids into cultures of the ‘talented’ Streptomyces sp. (strain FH-S 1623), which already has been …
Number of citations: 1 www.tandfonline.com
MKC Krespach, MC Stroe, T Netzker, M Rosin… - Nature …, 2023 - nature.com
… We also tested whether oasomycin B 37 , a desertomycin-… by the observation that oasomycin B had lost the antibacterial … A, equimolar concentrations of oasomycin B only minimally …
Number of citations: 3 www.nature.com
P Nagorny - 2007 - search.proquest.com
… oxidative deamination undergoes a lactonization with the C43 alcohol to form oasomycin B (2). The cleavage of the C21 glycosidic linkage of oasomycin B (2) with an fa^-D-mannoside …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.